4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Overview
Description
4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C20H31N3O2S2 . It is also known by its synonyms PHT-427 and PHT427 . The compound has a molecular weight of 409.6 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19 (16-14-18)27 (24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3, (H,22,23)
. The compound has a rotatable bond count of 14 . Physical And Chemical Properties Analysis
The compound has a XLogP3-AA value of 7.4, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound is a solid at room temperature .Scientific Research Applications
Inhibition of AKT/PDK1 Signaling Pathway
PHT-427 is known to inhibit the AKT/PDK1 signaling pathway, which plays a critical role in activating proliferation and survival pathways within cancer cells . This makes it a potential therapeutic agent for treating various types of cancer.
Treatment of Head and Neck Squamous Cell Carcinoma (HNSCC)
Research has shown that PHT-427 has potential as a treatment for HNSCC . In one study, PHT-427-loaded polymeric nanoparticles based on α-tocopheryl succinate (α-TOS) were used to evaluate the antitumoral effect of PHT-427 on HNSCC . The presence of PHT-427 significantly enhanced its antiproliferative and proapoptotic activity by inactivating the PI3K/AKT/PDK1 pathway .
Targeting the Pleckstrin Homology (PH) Domain
PHT-427 is designed to bind to the pleckstrin homology (PH) domain of signaling molecules important in cancer . The PH domain is a region found in many human proteins and plays a crucial role in cellular signaling .
Antitumor Activity
PHT-427 has shown significant in vivo antitumor activity with minimal toxicity . This makes it a promising candidate for further development as a cancer therapeutic.
Combination Therapy
Studies have shown that PHT-427 has greater than additive antitumor activity when combined with other treatments such as paclitaxel in breast cancer and erlotinib in non-small cell lung cancer . This suggests that PHT-427 could be used as part of a combination therapy regimen to enhance the effectiveness of existing treatments.
Treatment of PIK3CA Mutant Tumors
Tumors with PIK3CA mutation were found to be the most sensitive to PHT-427, suggesting that this compound could be particularly effective in treating this type of cancer .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWNRBKPCPJMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658014 | |
Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
CAS RN |
1191951-57-1 | |
Record name | 4-Dodecyl-N-1,3,4-thiadiazol-2-ylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191951-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PHT-427 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191951571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHT-427 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543K8ZN6LH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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